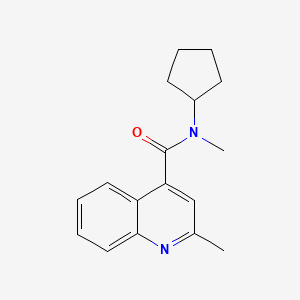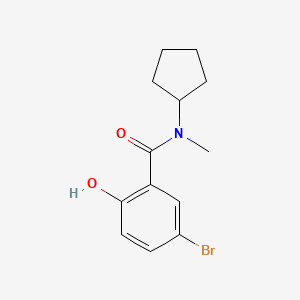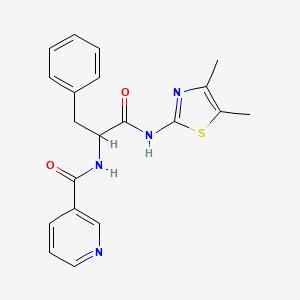
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a phenylalanine derivative, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Incorporation of the Phenylalanine Derivative: The phenylalanine derivative is attached through peptide coupling reactions, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated peptide synthesizers for the efficient coupling of amino acid derivatives and large-scale reactors for the thiazole and pyridine ring formations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions include oxidized thiazole derivatives, reduced carbonyl compounds, and substituted aromatic derivatives, which can further be utilized in various chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other high-value chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-2-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-2-yl group.
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-4-ylcarbonyl)phenylalaninamide: Similar structure but with a pyridin-4-yl group.
(Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(quinolin-3-ylcarbonyl)phenylalaninamide: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The uniqueness of (Z)-N-(4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-Nalpha-(pyridin-3-ylcarbonyl)phenylalaninamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The position of the pyridine ring (pyridin-3-yl) is particularly significant, as it influences the compound’s binding affinity and specificity towards biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[1-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-14(2)27-20(22-13)24-19(26)17(11-15-7-4-3-5-8-15)23-18(25)16-9-6-10-21-12-16/h3-10,12,17H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRBXURGGXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
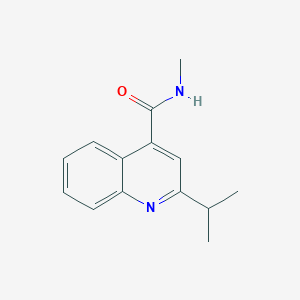
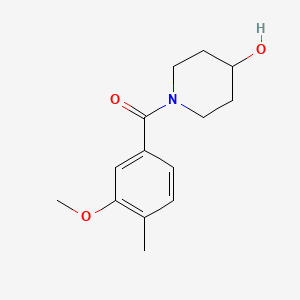
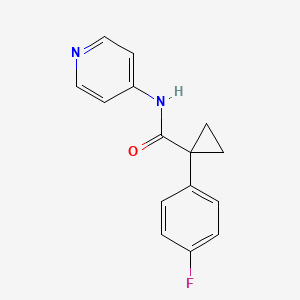
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
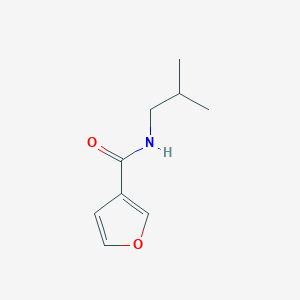
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
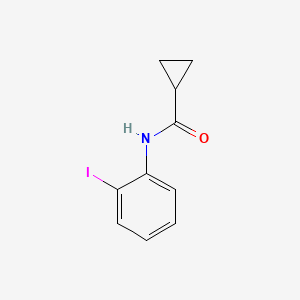
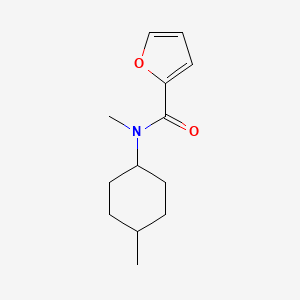
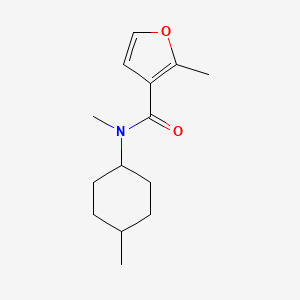
![Furan-3-yl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503828.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
